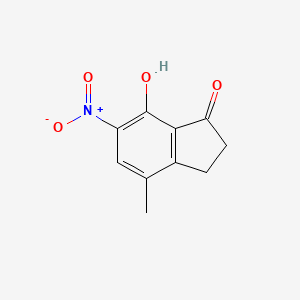
4-Methyl-6-nitro-7-hydroxy-1-indanone
Cat. No. B8387769
M. Wt: 207.18 g/mol
InChI Key: LROSBDOVSPAIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04792628
Procedure details


Into a solution of 26.0 g of 4-methyl-6-nitro-7-hydroxy-1-indanone in 50 ml of dimethylformamide was added 2.6 g of 10% palladium carbon, then the mixture was subjected to a catalytic hydrogenation under an atmospheric pressure at 0° C. to a room temperature. The catalyst was removed by filtration and the solvent was removed by evaporation to obtain 17.3 g of 6-amino-4-methyl-7-hydroxy-1-indanone.


Name
palladium carbon
Quantity
2.6 g
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-])=O)[C:8]([OH:14])=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:15]>CN(C)C=O.[C].[Pd]>[NH2:11][C:9]1[C:8]([OH:14])=[C:7]2[C:3]([CH2:4][CH2:5][C:6]2=[O:15])=[C:2]([CH3:1])[CH:10]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C2CCC(C2=C(C(=C1)[N+](=O)[O-])O)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
palladium carbon
|
|
Quantity
|
2.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was subjected to a catalytic hydrogenation under an atmospheric pressure at 0° C. to a room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C2CCC(C2=C1O)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
